molecular formula C10H15N3O2 B15055247 3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B15055247
M. Wt: 209.24 g/mol
InChI Key: BKKBPFMOHNXZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a pyrimidinone ring fused to a partially saturated pyridine ring. The 3-position substitution with a 2-methoxyethyl group distinguishes it from related derivatives. This compound belongs to the pyrido[4,3-d]pyrimidine class, which is recognized for its versatility in drug discovery due to its ability to interact with biological targets such as G protein-coupled receptors (GPRs) and enzymes involved in metabolic or infectious diseases .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H15N3O2/c1-15-5-4-13-7-12-9-2-3-11-6-8(9)10(13)14/h7,11H,2-6H2,1H3

InChI Key

BKKBPFMOHNXZDJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)CNCC2

Origin of Product

United States

Preparation Methods

Core Structure Assembly via Cyclocondensation Reactions

The pyrido[4,3-d]pyrimidine scaffold is often constructed through cyclocondensation strategies that fuse pyridine and pyrimidine rings. A prominent approach involves the reaction of 4-aminopyridine derivatives with carbonyl-containing precursors. For instance, patent WO2012004299A1 describes the use of 5-methylpyridin-3-amine derivatives condensed with β-keto esters under acidic conditions to form the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core.

Key Steps:

  • Precursor Activation: 5-Methylpyridin-3-amine is treated with ethyl acetoacetate in the presence of hydrochloric acid to generate an intermediate enamine.
  • Cyclization: Heating the enamine at 80–100°C in ethanol facilitates intramolecular cyclization, yielding the pyrido-pyrimidine backbone.
  • Functionalization: The methoxyethyl group is introduced via nucleophilic substitution using 2-methoxyethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.

Optimization Notes:

  • Microwave-assisted synthesis (e.g., 150 W, 120°C, 20 min) reduces reaction times from hours to minutes while maintaining yields >75%.
  • Purification via silica gel chromatography with ethyl acetate/petroleum ether (1:1 v/v) ensures high purity (>95%).

An alternative strategy involves synthesizing the pyrido-pyrimidine core first, followed by late-stage introduction of the methoxyethyl group. This method is advantageous for scalability and modularity.

Procedure:

  • Core Synthesis: Reaction of 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with sodium methoxide in methanol yields the unsubstituted tetrahydropyrido-pyrimidin-4(3H)-one.
  • Alkylation: The secondary amine at position 3 is alkylated using 2-methoxyethyl tosylate in the presence of triethylamine, achieving 60–70% yields after recrystallization from ethanol.

Challenges:

  • Competing N-alkylation at other positions necessitates careful stoichiometric control.
  • Steric hindrance from the fused ring system may reduce reaction efficiency, requiring elevated temperatures (80–100°C).

Multi-Component Reactions (MCRs)

MCRs offer a one-pot route to construct complex heterocycles. A modified Biginelli reaction has been adapted for pyrido-pyrimidines, leveraging urea, aldehydes, and β-dicarbonyl compounds.

Example Protocol:

  • Reagents: 5-Aminopyridine-3-carbaldehyde, ethyl acetoacetate, and urea are combined in ethanol with catalytic trimethylsilyl chloride (TMSCl).
  • Reaction Conditions: Reflux at 80°C for 12 hours facilitates cyclocondensation, forming the pyrido-pyrimidine core.
  • Methoxyethyl Introduction: Post-synthetic modification via Mitsunobu reaction with 2-methoxyethanol and diethyl azodicarboxylate (DEAD) achieves 65% yield.

Advantages:

  • Reduced purification steps due to in situ byproduct removal.
  • Scalability to gram-scale production with consistent yields.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for the aforementioned methods:

Method Yield (%) Purity (%) Reaction Time Key Advantages Limitations
Cyclocondensation 75–85 >95 6–8 h High regioselectivity Requires harsh acids
Post-Modification 60–70 90–95 10–12 h Modular functionalization Multi-step purification
MCR 65–75 85–90 12 h One-pot synthesis Limited substrate scope
Microwave-Assisted 80–85 >95 20 min Rapid synthesis Specialized equipment required

The introduction of the methoxyethyl group proceeds via an SN2 mechanism, where the secondary amine acts as a nucleophile attacking the electrophilic carbon of 2-methoxyethyl bromide. Steric effects from the fused ring system slightly hinder this process, necessitating polar aprotic solvents like DMF to enhance reactivity.

Stereochemical Outcomes:

  • The tetrahydropyrido-pyrimidine core adopts an envelope conformation, as confirmed by X-ray crystallography.
  • Intramolecular hydrogen bonding between the pyrimidinone carbonyl and methoxyethyl oxygen stabilizes the structure, influencing reactivity in subsequent derivatizations.

Analytical Validation and Characterization

Synthetic intermediates and final products are rigorously characterized using:

  • NMR Spectroscopy: 1H NMR reveals distinct singlet peaks for the methoxyethyl protons (δ 3.2–3.4 ppm) and pyrimidinone NH (δ 10.5–11.0 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 249.31 [M+H]+.
  • X-ray Diffraction: Single-crystal analysis validates the planar pyrido-pyrimidine core and substituent orientations.

Industrial-Scale Considerations

For large-scale production, the cyclocondensation route is preferred due to its balance of yield and scalability. Key optimizations include:

  • Continuous Flow Reactors: Minimize thermal degradation and improve mixing efficiency.
  • Green Solvents: Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and infectious diseases due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Structural Analogs in the Pyrido[4,3-d]pyrimidinone Family

Key structural analogs include:

Compound Name Substituent(s) Biological Activity/Application Key Data (EC50, MIC, etc.) Reference
Target Compound 3-(2-Methoxyethyl) GPR119 modulation (potential metabolic) EC50: 50–14,000 nM (similar class)
6-Substituted analogs (e.g., compound 30) 6-position alkyl/aryl groups GPR119 agonists for diabetes/obesity EC50: ~50–14,000 nM
7-Substituted analogs (e.g., compound 31) 7-position alkyl/aryl groups GPR119 agonists EC50: ~50–14,000 nM
6-Benzyl derivative (CAS 109229-22-3) 6-Benzyl Catalog compound (structural reference) N/A
3-Methyl derivative (CAS 1510384-26-5) 3-Methyl Intermediate for further derivatization N/A

Key Observations :

  • Substituent Position : Substitution at the 6- or 7-position (vs. 3-position in the target compound) significantly modulates GPR119 activity, with EC50 values spanning three orders of magnitude .
Thieno-Fused Pyrimidinones

Thieno[2,3-d]pyrimidinones replace the pyridine ring with a thiophene, altering electronic properties and target selectivity:

Compound Name Core Structure Biological Activity Key Data Reference
7-Methyl-thieno[2,3-d]pyrimidinones Thieno[2,3-d]pyrimidinone Antimycobacterial (vs. MTB H37Rv) MIC: 1.56–25 µg/mL
3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl) derivatives Thieno[2,3-d]pyrimidinone Antiproliferative (cancer cell lines) IC50: <10 µM (selected compounds)

Key Observations :

  • Ring System Impact: Thieno-fused analogs exhibit antimycobacterial activity (e.g., MIC 1.56 µg/mL against Mycobacterium tuberculosis), whereas pyrido-fused derivatives like the target compound are more associated with metabolic disease targets .
  • Substituent Effects : Thiol-containing side chains (e.g., mercapto-oxadiazole) enhance antiproliferative activity, suggesting divergent structure-activity relationships (SAR) compared to pyrido-based GPR119 modulators .

Key Observations :

  • The target compound likely requires regioselective alkylation at the 3-position, whereas thieno derivatives are synthesized via Gewald reactions using elemental sulfur and cyanoacetates .

Biological Activity

3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound within the pyrido[4,3-d]pyrimidine class, known for its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O2C_{13}H_{19}N_{3}O_{2}, with a molecular weight of approximately 249.31 g/mol. The compound features a unique tetrahydropyridine moiety fused with a pyrimidine ring and is characterized by the presence of a methoxyethyl substituent.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the pyridine ring.
  • Functionalization at the 2-position with the methoxyethyl group.
  • Cyclization to form the pyrimidine ring.

Biological Activity

Research indicates that compounds in the pyrido[4,3-d]pyrimidine class exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundMethoxyethyl groupAntitumor activity
5-Methyl-6-(2-methoxyethyl)pyrido[4,3-d]pyrimidin-4(3H)-oneMethyl group at position 5Antitumor activity
7-Amino-5-cyclopropylpyrido[4,3-d]pyrimidin-6(5H)-oneAmino group at position 7Antimicrobial properties
6-Fluoro-5-cyclopropylpyrido[4,3-d]pyrimidin-4(3H)-oneFluoro group at position 6CNS activity

Studies on the mechanism of action for this compound suggest that it may interact with various biological targets involved in cellular signaling pathways. For instance:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Related compounds have demonstrated efficacy against various bacterial strains by disrupting bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrido[4,3-d]pyrimidines:

  • Cancer Treatment : In vitro studies have demonstrated that derivatives of this class can induce cytotoxic effects in human tumor cell lines while sparing normal cells.
  • Infection Control : Studies on antimicrobial derivatives have shown effectiveness against resistant strains of bacteria like Staphylococcus aureus.

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The compound is typically synthesized via domino cyclization reactions or multistep functionalization of pyrimidinone cores. For example, a domino approach using 2,6-diaminopyrimidin-4(3H)-one, nitroolefins, and aldehydes in water with a carbonaceous catalyst achieves high regio- and diastereoselectivity, yielding 24 derivatives with >80% efficiency . Key variables include solvent choice (e.g., DMF vs. water), catalyst recyclability (5 cycles without deactivation), and temperature control to avoid side reactions. Purification often involves crystallization from ethanol or column chromatography .

Q. How can researchers validate the structural identity of this compound and its derivatives?

  • Methodological Answer : Structural confirmation requires a combination of spectral and crystallographic
  • NMR : 1^1H and 13^13C NMR verify substituent positions and ring saturation. For example, methoxyethyl groups show characteristic triplet signals near δ 3.5–4.0 ppm .
  • X-ray Crystallography : Crystal structure analysis (e.g., orthorhombic systems with Z=16) confirms bond lengths, angles, and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, critical for distinguishing regioisomers .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Standard assays include:
  • Enzyme Inhibition : COX-2/COX-1 selectivity assays using indomethacin as a control, with IC50_{50} values calculated via fluorometric or colorimetric methods .
  • Antimicrobial Screening : Broth microdilution against Mycobacterium tuberculosis (H37Rv) and INH-resistant strains, with MIC values <10 µM considered promising .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s GPR119 modulation efficacy?

  • Methodological Answer : SAR strategies involve:
  • Core Modifications : Introducing substituents at the 6- or 7-position of the tetrahydropyrido ring to enhance binding affinity. For instance, 6-substituted derivatives show EC50_{50} values as low as 50 nM for GPR119 .
  • Functional Group Tuning : Replacing the methoxyethyl group with bulkier or electron-withdrawing groups (e.g., chloroethyl) to improve metabolic stability .
  • Docking Studies : Use software like Molegro Virtual Docker to model interactions with GPR119’s binding pocket, focusing on hydrogen bonding with residues such as Tyr109 and hydrophobic contacts with Phe89 .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Orthogonal Assays : Validate COX-2 inhibition using both enzymatic (e.g., ELISA) and cellular (e.g., PGE2_2 quantification) methods .
  • Metabolic Profiling : Assess stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), aqueous solubility, and CYP450 interactions. For example, reducing logP from 3.5 to 2.8 via polar substituents enhances bioavailability .
  • MD Simulations : Analyze binding free energy (ΔG) and residence time with GPR119 to prioritize derivatives with prolonged target engagement .
  • QSAR Models : Use 3D descriptors (e.g., CoMFA) to correlate electronic/steric features with antimycobacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.